6-Methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole
Description
6-Methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with morpholine groups
Properties
Molecular Formula |
C17H21N3O3S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
[4-(6-methyl-1,3-benzothiazol-2-yl)morpholin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H21N3O3S/c1-12-2-3-13-15(10-12)24-17(18-13)20-6-9-23-14(11-20)16(21)19-4-7-22-8-5-19/h2-3,10,14H,4-9,11H2,1H3 |
InChI Key |
YWVOBQYICOMIAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCOC(C3)C(=O)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as transition metals, and specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and nucleophiles such as amines or alcohols. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
6-Methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and morpholine-containing molecules. Examples include:
- 2-(Morpholin-4-yl)-1,3-benzothiazole
- 6-Methyl-2-(morpholin-4-yl)-1,3-benzothiazole
Uniqueness
What sets 6-Methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
